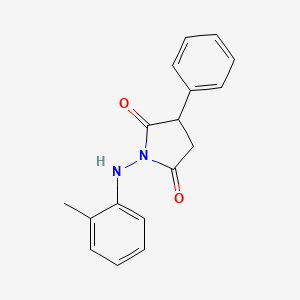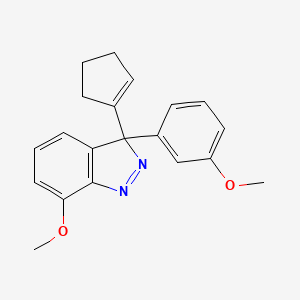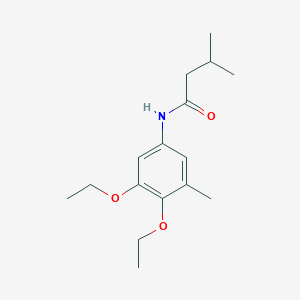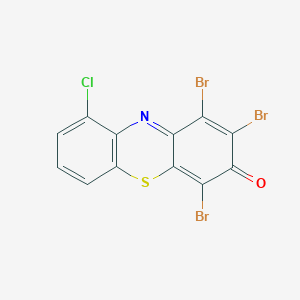
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the family of phenothiazines. These compounds are known for their diverse therapeutic applications, including antiviral, antibacterial, and anticancer activities. The unique structure of this compound makes it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-tribromo-9-chloro-3H-phenothiazin-3-one typically involves the bromination and chlorination of phenothiazine derivatives. One common method includes the reaction of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors and controlled environments to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: It can act as a photocatalyst for the aerobic photochemical oxidation of sulfides to sulfoxides.
Substitution: The compound can participate in substitution reactions, where bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Molecular oxygen and a blue LED lamp are used as the oxidant and irradiation source, respectively.
Substitution: Reagents such as sodium acetate and ethanolic solutions are commonly used in substitution reactions.
Major Products
Oxidation: The major product formed is sulfoxides.
Substitution: The products depend on the substituents introduced during the reaction.
科学研究应用
1,2,4-Tribromo-9-chloro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, particularly in the oxidation of sulfides to sulfoxides.
Medicine: Its potential anticancer and anti-inflammatory activities are explored in pharmacological research.
Industry: The compound’s unique chemical properties are utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 1,2,4-tribromo-9-chloro-3H-phenothiazin-3-one exerts its effects involves its ability to act as a photocatalyst. The compound absorbs light energy, which excites its electrons and enables it to facilitate oxidation reactions. The molecular targets and pathways involved include the activation of molecular oxygen and the subsequent oxidation of sulfides to sulfoxides .
相似化合物的比较
Similar Compounds
3H-Phenothiazin-3-one: A parent compound with similar photocatalytic properties.
2,5-Dibromo-3,6-dimethoxy-1,4-benzoquinone: A precursor in the synthesis of 1,2,4-tribromo-9-chloro-3H-phenothiazin-3-one.
Uniqueness
This compound is unique due to its specific bromination and chlorination pattern, which enhances its photocatalytic efficiency and broadens its range of applications in scientific research and industry.
属性
CAS 编号 |
90040-71-4 |
|---|---|
分子式 |
C12H3Br3ClNOS |
分子量 |
484.4 g/mol |
IUPAC 名称 |
1,2,4-tribromo-9-chlorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Br3ClNOS/c13-6-7(14)11(18)8(15)12-10(6)17-9-4(16)2-1-3-5(9)19-12/h1-3H |
InChI 键 |
BHVHMLOGEYDXTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)N=C3C(=C(C(=O)C(=C3Br)Br)Br)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


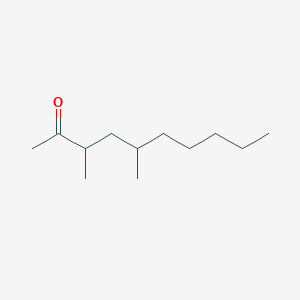
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
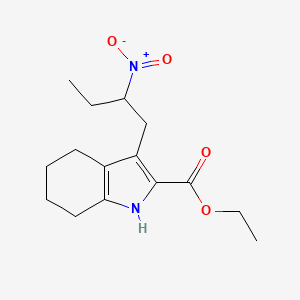
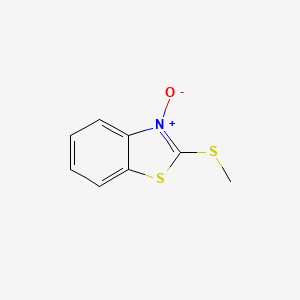
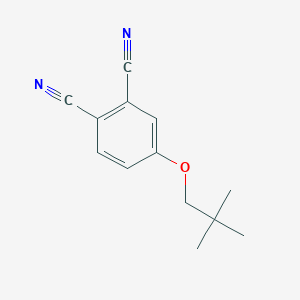
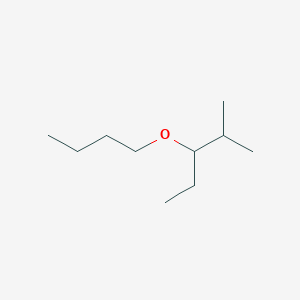
methyl}phosphonic acid](/img/structure/B14369573.png)
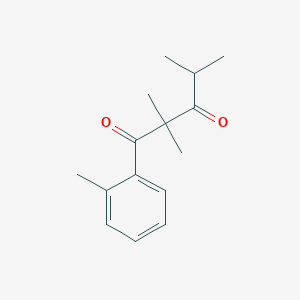
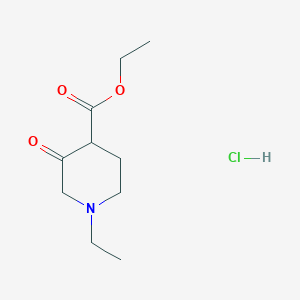
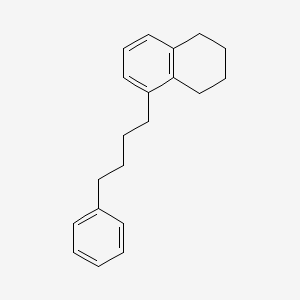
![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
